molecular formula C14H16N2O5 B2886502 N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034329-88-7

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2886502
CAS RN: 2034329-88-7
M. Wt: 292.291
InChI Key: MZZGYJCABRNJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide belongs to the class of loop diuretics, which act on the ascending limb of the loop of Henle in the kidney to inhibit the reabsorption of sodium and chloride ions. This results in an increased excretion of water and electrolytes, leading to a reduction in blood volume and blood pressure.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

  • N,N'-Bisoxalamides, including compounds similar to N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide, enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are significant for synthesizing pharmaceutically important compounds (Bhunia, Kumar, & Ma, 2017).

Photocatalysis and Green Chemistry

  • Photocatalysis, a sustainable approach to organic synthesis, can be facilitated by derivatives of furan compounds. This method eliminates the need for transition metals and oxidants, contributing to green chemistry practices (Zhang et al., 2017).

Biobased Polymers

  • Furan derivatives, like 2,5-bis(hydroxymethyl)furan, are used in the enzymatic synthesis of biobased polyesters, offering a sustainable alternative to petroleum-based polymers. This application is vital for developing environmentally friendly materials (Jiang et al., 2014).

Nanomaterial Synthesis

  • Nanowires, such as Nb2O5 nanowires, can be synthesized using oxalamide derivatives. These nanomaterials have applications in catalysis, including the ethanolysis of furfuryl alcohol, demonstrating the versatility of furan compounds in nanotechnology (Zhang et al., 2020).

Energetic Materials

  • Derivatives of furazan, a compound structurally related to furans, are used in the synthesis of high-performance energetic materials. This illustrates the potential of furan-based compounds in specialized applications like explosives (Zhang & Shreeve, 2014).

Corrosion Inhibition

  • Biomass-derived molecules, including those with furan components, can act as effective corrosion inhibitors. This application is particularly relevant in industrial settings to protect metals from corrosive environments (Chen et al., 2021).

Biofuel Production

  • The reduction of biomass-derived furanic compounds is a key process in biofuel production, demonstrating the role of furan derivatives in renewable energy technologies (Nakagawa, Tamura, & Tomishige, 2013).

Superoxide Dismutase Mimics

  • Certain oxalamide derivatives exhibit properties similar to superoxide dismutase, an important enzyme in oxidative stress management. This application is relevant in biomedical research and therapeutic development (Samuni et al., 1988).

properties

IUPAC Name

N-ethyl-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-15-12(17)13(18)16-9-14(19,10-5-7-20-8-10)11-4-3-6-21-11/h3-8,19H,2,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGYJCABRNJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=COC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.